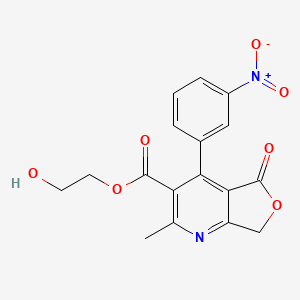

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients who have experienced a subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nimodipine is synthesized through the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction is carried out at a temperature range of 50 to 60 degrees Celsius with continuous stirring .

Industrial Production Methods

In industrial settings, nimodipine is produced using a melt granulation technique. This involves heating the lipophilic carrier and the drug on a water bath, followed by the addition of excipients to form a solid dispersion . The granules are then compressed into minitablets and filled into capsules .

Chemical Reactions Analysis

Types of Reactions

Nimodipine undergoes various chemical reactions, including:

Oxidation: Nimodipine is prone to degradation in oxidative environments.

Hydrolysis: It undergoes both acidic and alkaline hydrolysis.

Photolysis: Nimodipine degrades under light exposure.

Common Reagents and Conditions

Hydrolysis: Acidic and alkaline conditions are used to study the hydrolysis of nimodipine.

Photolysis: Light exposure is used to induce photolysis.

Major Products Formed

Scientific Research Applications

Nimodipine has a wide range of scientific research applications:

Chemistry: Used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.

Biology: Studied for its neuroprotective effects on oligodendrocyte cell lines.

Medicine: Used to improve neurological outcomes in patients with subarachnoid hemorrhage.

Industry: Formulated into various dosage forms, including tablets, capsules, and injectable formulations.

Mechanism of Action

Nimodipine exerts its effects by blocking the influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . This prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Nimodipine has a greater effect on cerebral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

Amlodipine: A calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness

Nimodipine is unique in its greater specificity for cerebral arteries compared to other calcium channel blockers . This makes it particularly effective in treating conditions related to cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .

Properties

CAS No. |

85677-99-2 |

|---|---|

Molecular Formula |

C17H14N2O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |

InChI Key |

IZYXCJVHSFKXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.